Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a synthetic compound that belongs to the family of difluoroacetate esters. It is known for its high reactivity and is often used as a source of difluoromethylene groups in synthesis experiments. The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is C10H9F2NO4 . Its molecular weight is 245.18 g/mol . The InChI code for this compound is 1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate are not available, it’s known that this compound is highly reactive and often used as a source of difluoromethylene groups in synthesis experiments.Physical And Chemical Properties Analysis
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a solid at room temperature . The predicted boiling point is 324.5±42.0 °C and the predicted density is 1.344±0.06 g/cm3 .Scientific Research Applications
Synthesis of Fluorinated Compounds
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is used in the synthesis of various fluorinated compounds. For instance, it has been used in the preparation of 3,3-difluorochlorambucil, a difluoro-derivative of the anti-cancer drug chlorambucil. This synthesis involved multiple stages, starting from 4-nitrophenylacetic acid, and resulted in the production of ethyl 4-(4′-nitrophenyl)-3-oxobutanoate, which was further modified to create the difluoro compound (Buss, Coe, & Tatlow, 1986).
Catalysis and Reaction Mechanisms
The compound has been involved in studies related to catalysis and reaction mechanisms. For example, it played a role in the investigation of primary deuterium isotope effects in proton transfer reactions between ethyl bis-(4-nitrophenyl)acetate and tetramethylguanidine. This research provided insights into the kinetics and mechanisms of such reactions, highlighting the compound's significance in understanding complex chemical processes (Leffek & Matinopoulos-Scordou, 1979).
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate has been utilized in the synthesis of hydroxamic acids and ureas. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was employed for the single-pot, racemization-free synthesis of these compounds from carboxylic acids. This method demonstrated good yields and compatibility with various protecting groups, making it an efficient and environmentally friendly approach (Thalluri, Manne, Dev, & Mandal, 2014).
Development of Novel Pharmaceutical Compounds
The synthesis pathways involving Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate have been explored for the development of new pharmaceutical compounds. For instance, new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, derived from similar ethyl 2,2-difluoro compounds, have shown promising antifungal activities against various yeasts and filamentous fungi, highlighting their potential in medicinal chemistry (Eto, Kaneko, & Sakamoto, 2000).
Safety And Hazards
This compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or skin contact .
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDKOBQYMDAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442152 | |
Record name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
CAS RN |
243656-25-9 | |
Record name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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